2,2,2-trifluoro-N-[2-(4-methoxyphenyl)ethyl]acetamide
Overview
Description
2,2,2-trifluoro-N-[2-(4-methoxyphenyl)ethyl]acetamide, also known as TFEA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in pharmaceutical research. TFEA is a small molecule that has been shown to have various biological effects, making it a promising candidate for drug development.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoro-N-[2-(4-methoxyphenyl)ethyl]acetamide is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways. Studies have shown that this compound can inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression. This compound has also been shown to inhibit the activity of the nuclear factor kappa B (NF-κB) signaling pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory effects, this compound has been shown to have antioxidant properties, which may help to protect cells from oxidative damage. This compound has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2,2,2-trifluoro-N-[2-(4-methoxyphenyl)ethyl]acetamide is its small size, which allows it to easily penetrate cell membranes and reach its target. This compound is also relatively easy to synthesize and purify, making it a cost-effective compound for lab experiments. However, one limitation of this compound is its low solubility in water, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 2,2,2-trifluoro-N-[2-(4-methoxyphenyl)ethyl]acetamide. One area of interest is in the development of this compound-based drugs for the treatment of cancer and inflammatory diseases. Another area of interest is in the study of the mechanism of action of this compound, which may provide insights into the development of new drugs. Additionally, further research is needed to explore the potential neuroprotective effects of this compound and its potential use in the treatment of neurodegenerative diseases.
Conclusion:
In conclusion, this compound is a promising compound with various biological effects that make it a potential candidate for drug development. Its small size, ease of synthesis, and potential applications in cancer and inflammatory diseases make it an attractive target for further research. While there are still many unanswered questions about its mechanism of action and potential uses, this compound represents an exciting area of research in the field of pharmaceuticals.
Scientific Research Applications
2,2,2-trifluoro-N-[2-(4-methoxyphenyl)ethyl]acetamide has been shown to have various biological effects, making it a promising candidate for drug development. One of the main applications of this compound is in the field of cancer research. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This compound has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
properties
IUPAC Name |
2,2,2-trifluoro-N-[2-(4-methoxyphenyl)ethyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO2/c1-17-9-4-2-8(3-5-9)6-7-15-10(16)11(12,13)14/h2-5H,6-7H2,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRLCLLXPCZJIIH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10358302 | |
Record name | 2,2,2-trifluoro-N-[2-(4-methoxyphenyl)ethyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10358302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
81654-47-9 | |
Record name | 2,2,2-Trifluoro-N-[2-(4-methoxyphenyl)ethyl]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81654-47-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2,2-trifluoro-N-[2-(4-methoxyphenyl)ethyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10358302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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